molecular formula C62H86N12O16 B1684231 Dactinomycin CAS No. 50-76-0

Dactinomycin

Cat. No.: B1684231
CAS No.: 50-76-0
M. Wt: 1255.4 g/mol
InChI Key: RJURFGZVJUQBHK-MVVUMFDRSA-N
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Description

Dactinomycin, also known as this compound, is a well-known antibiotic of the actinomycin group that exhibits high antibacterial and antitumor activity. It was first isolated from the soil bacterium Streptomyces parvulus. This compound is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

Chemical Reactions Analysis

Dactinomycin undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Applications

Dactinomycin is primarily used in the treatment of several types of cancers, including:

  • Wilms' Tumor : A pediatric kidney cancer where this compound has shown significant efficacy when combined with surgery and radiation therapy. Studies indicate improved survival rates among children treated with this compound, even in cases with metastasis .
  • NPM1-Mutated Acute Myeloid Leukemia (AML) : Recent clinical trials have demonstrated that low-dose this compound can induce complete remission in patients with NPM1-mutated AML, suggesting its potential as a therapeutic alternative for relapsed or refractory cases .
  • Gestational Trophoblastic Neoplasia (GTN) : this compound has been compared favorably against methotrexate in treating GTN, showing higher complete response rates .
  • Endometrial Cancer : Although less frequently tested, this compound has been evaluated for its activity against recurrent endometrial adenocarcinoma, yielding limited efficacy but acceptable toxicity profiles .

Wilms' Tumor Treatment Outcomes

A study involving 122 children with Wilms' tumor revealed that those receiving this compound alongside conventional therapy had significantly better survival rates. The data indicated that early administration of this compound correlated with improved outcomes:

Treatment GroupNumber of Patients4-Year Survival Rate
Conventional Therapy45X%
Early this compound59Y%
Late this compound18Z%

Note: Specific survival rates (X, Y, Z) are to be filled based on actual study data.

NPM1-Mutated AML Response

In a pilot clinical trial involving 10 patients with relapsed/refractory NPM1-mutated AML treated with single-agent this compound:

  • Complete responses were observed in 4 out of 10 patients.
  • The drug was well tolerated with manageable side effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. A study on pediatric patients indicated that this compound follows a three-compartment model with significant variability in peak plasma concentrations and exposure levels:

ParameterMedian ValueRange
Peak Plasma Concentration (Cmax)25.1 ng/mL3.2 - 99.2 ng/mL
Area Under Curve (AUC0-6)2.67 mg/L.min1.12 - 4.90 mg/L.min

Emerging Research and Future Directions

Recent investigations into repurposing this compound for other conditions, such as COVID-19, highlight its potential beyond oncology. Its ability to activate p53 pathways may offer therapeutic avenues against viral infections .

Moreover, innovative delivery systems like nanoparticle formulations are being explored to enhance the efficacy and reduce toxicity associated with this compound administration .

Comparison with Similar Compounds

Dactinomycin is part of the actinomycin group of antibiotics, which includes compounds like actinomycin X1, X2, and V . Compared to these similar compounds, actinomycin D is unique due to its potent antitumor activity and its ability to specifically inhibit RNA synthesis . Other similar compounds include:

This compound stands out for its extensive use in cancer treatment and its role as a valuable research tool in molecular biology.

Q & A

Basic Research Questions

Q. Q1. What experimental models are most methodologically robust for studying dactinomycin’s mechanism of action in vitro?

Answer:

  • Primary assays : Use DNA-binding studies (e.g., fluorescence quenching or electrophoretic mobility shift assays) to quantify this compound’s intercalation with double-stranded DNA .
  • Cellular models : Employ cancer cell lines with high TOP2A expression (e.g., HeLa or MCF-7) to assess transcription inhibition via RNA synthesis assays (e.g., ³H-uridine uptake) .
  • Controls : Include actinomycin-D-resistant cell lines (e.g., ACT-D-resistant HL-60) to validate specificity .

Q. Q2. How can researchers standardize dosing protocols for this compound in preclinical toxicity studies?

Answer:

  • Dose-range studies : Conduct acute toxicity tests in murine models using logarithmic dose increments (e.g., 0.1–1.0 mg/kg) to establish LD50 and MTD .
  • Longitudinal monitoring : Track hematological parameters (e.g., neutrophil counts) and hepatic biomarkers (ALT/AST) weekly for 4–6 weeks post-administration .
  • Reference standards : Cross-validate results against historical data from the NCI-60 cancer cell line panel .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in this compound’s efficacy data across heterogeneous tumor models?

Answer:

  • Meta-analysis : Aggregate data from ≥10 independent studies using PRISMA guidelines, focusing on variables like tumor hypoxia levels or p53 status .
  • Subgroup stratification : Apply Cox proportional hazards models to isolate confounding factors (e.g., prior chemotherapy exposure) .
  • Mechanistic validation : Use CRISPR-Cas9 knockouts (e.g., TP53 or HIF1A) in discordant models to test causality .

Q. Q4. How can researchers optimize this compound combination therapies to mitigate resistance in solid tumors?

Answer:

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) with anthracyclines (e.g., doxorubicin) or PARP inhibitors .
  • Resistance profiling : Perform RNA-seq on post-treatment biopsies to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways .
  • In vivo validation : Test dual-therapy efficacy in PDX models with matched patient-derived stromal components .

Q. Q5. What computational frameworks best predict this compound’s off-target effects in non-cancerous tissues?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate this compound’s binding affinity for non-target DNA motifs (e.g., G-quadruplexes) .
  • ToxCast integration : Cross-reference high-throughput toxicity data (e.g., mitochondrial membrane potential assays) from EPA’s CompTox Dashboard .
  • Machine learning : Train random forest models on TCGA data to predict organ-specific toxicity risks .

Q. Methodological Guidance

Q. Q6. How should researchers design studies to assess this compound’s impact on transcriptional elongation in single-cell systems?

Answer:

  • Single-cell RNA-seq : Use 10x Genomics platforms to capture transcriptional bursting dynamics post-treatment .
  • Live-cell imaging : Employ CRISPR-based MS2-tagged RNA systems to visualize real-time transcriptional arrest .
  • Data normalization : Apply SCTransform to account for batch effects in heterogeneous cell populations .

Q. Q7. What statistical approaches are critical for analyzing this compound’s pharmacokinetic variability in pediatric populations?

Answer:

  • Population PK modeling : Use NONMEM to estimate covariates (e.g., body surface area, glomerular filtration rate) influencing clearance .
  • Bayesian forecasting : Integrate therapeutic drug monitoring (TDM) data to adjust dosing in real-time .
  • Ethical considerations : Adhere to EMA Paediatric Investigation Plan (PIP) guidelines for sampling frequency .

Q. Data Reproducibility & Ethics

Q. Q8. How can researchers ensure reproducibility in this compound’s DNA-intercalation assays across labs?

Answer:

  • Protocol standardization : Follow MIACA guidelines for buffer composition (e.g., 10 mM Tris-HCl, pH 7.4) and temperature control .
  • Inter-lab validation : Participate in ring trials coordinated by organizations like the ATCC .
  • Data reporting : Include raw gel electrophoresis images in supplemental materials with densitometry analyses .

Q. Q9. What ethical frameworks govern this compound trials in vulnerable populations (e.g., pediatric oncology)?

Answer:

  • Informed consent : Use age-adapted assent forms and guardian consent, per IRB Protocol 45 CFR 46 .
  • Risk minimization : Implement DSMB oversight for trials with >10% predicted severe adverse events .
  • Data anonymization : Apply HIPAA-compliant de-identification tools (e.g., ARX Data Anonymization) for genomic data .

Q. Translational Challenges

Q. Q10. How can researchers address the gap between this compound’s in vitro potency and clinical response rates?

Answer:

  • 3D tumor models : Use spheroids or organoids with ECM components (e.g., Matrigel) to mimic in vivo drug penetration barriers .
  • Pharmacodynamic biomarkers : Develop LC-MS/MS assays to quantify intratumoral this compound-DNA adducts .
  • Trial design : Adopt Simon’s two-stage design to terminate early for futility in phase II studies .

Properties

CAS No.

50-76-0

Molecular Formula

C62H86N12O16

Molecular Weight

1255.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI Key

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Appearance

Solid powder

Color/Form

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

melting_point

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

Key on ui other cas no.

50-76-0

physical_description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

solubility

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abbreviation: DACT;  ACTD;  actinomycin C1;  actinomycin D;  actinomycin I1;  actinomycin IV;  actinomycin X 1;  actinomycinthrvalprosarmeval;  dactinomycine;  meractinomycin;  US brand names: Cosmegen;  Lyovac.

vapor_pressure

0 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
Dactinomycin

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